2-デオキシ-D-グルコース
概要
説明
2-デオキシ-D-グルコースは、第2炭素のヒドロキシル基が水素に置換されたグルコース分子です。この修飾により、さらに解糖反応が進行することが阻害されるため、代謝不可能なグルコースアナログになります。 これは、特にがん治療や抗ウイルス剤として、潜在的な治療用途の可能性について広く研究されてきました .
合成経路と反応条件:
反応の種類:
酸化と還元: 2-デオキシ-D-グルコースは酸化還元反応を起こす可能性がありますが、構造的に安定しているため、これらの反応はあまり一般的ではありません。
置換: この化合物は、特にヒドロキシル基で置換反応に参加することができます。
一般的な試薬と条件: 一般的な試薬には、固体酸、亜硝酸ナトリウム、塩酸などがあります。
主要な生成物: 主な生成物は2-デオキシ-D-グルコースそのものですが、反応によっては、2-デオキシグルコース-6-リン酸などの誘導体も生成される可能性があります.
4. 科学研究への応用
2-デオキシ-D-グルコースは、科学研究において幅広い用途があります。
作用機序
2-デオキシ-D-グルコースは、主に解糖を阻害することによってその効果を発揮します。それはグルコーストランスポーターによって取り込まれ、ヘキソキナーゼによってリン酸化されて2-デオキシグルコース-6-リン酸を形成します。この代謝物は、ホスホグルコースイソメラーゼによってさらに処理されることができず、解糖が阻害され、細胞内のATPが枯渇します。 このメカニズムは、エネルギー生産のために解糖に大きく依存している低酸素状態のがん細胞に特に効果的です .
6. 類似の化合物との比較
2-デオキシ-D-グルコースは、解糖を阻害する能力においてユニークです。類似の化合物には以下が含まれます。
2-フルオロ-2-デオキシ-D-グルコース: このアナログは、組織におけるグルコース摂取を模倣する能力により、ポジトロン断層法(PET)イメージングに使用されます.
2-クロロ-2-デオキシ-D-グルコース: 同じような特性を持つ別のアナログですが、反応性と用途が異なります.
2-ブロモ-2-デオキシ-D-グルコース: この化合物は、2-デオキシ-D-グルコースと同様に、潜在的な治療用途について研究されています.
これらのアナログのそれぞれは、特定の用途に適したユニークな特性を持っていますが、2-デオキシ-D-グルコースは、幅広い効果と潜在的な治療用途により、依然として重要な化合物です。
科学的研究の応用
2-Desoxy-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in various synthetic pathways and as a model compound in carbohydrate chemistry.
Medicine: 2-Desoxy-D-glucose is being investigated as an anticancer agent due to its ability to inhibit glycolysis in tumor cells.
Safety and Hazards
将来の方向性
2-DG has potential therapeutic indications as an adjunct to chemotherapy and radiotherapy in the treatment of solid tumors, as an antiviral treatment in herpes simplex patients, and as an antiepileptic in temporal lobe epilepsy patients . Further studies are needed to understand how cells become resistant to 2-DG, which will aid in the development of novel, combinatorial anti-cancer therapeutics .
生化学分析
Biochemical Properties
2-Deoxy-D-glucose acts as a competitive inhibitor of glucose-6-phosphate production from glucose at the phosphoglucoisomerase level, which is the second step of glycolysis . It is phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG6P), which cannot be further metabolized by phosphoglucose isomerase . This leads to the accumulation of 2-DG6P in the cell and the depletion of cellular ATP .
Cellular Effects
2-Deoxy-D-glucose has been shown to have a systemic impact that varies across organs, potentially affecting multiple pathways and functions . It predominantly affects mitochondrial metabolism in the heart, while in the small intestine, it affects immunological pathways . In cancer cells, 2-Deoxy-D-glucose interferes with glucose metabolism, demonstrating that nutrient and energy deprivation is an efficient tool to suppress cancer cell growth and survival .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-D-glucose involves its actions on hexokinase, the rate-limiting step of glycolysis . It is phosphorylated by hexokinase to 2-DG6P, which cannot be further metabolized by phosphoglucose isomerase . This leads to the accumulation of 2-DG6P in the cell and the depletion of cellular ATP .
Temporal Effects in Laboratory Settings
The effects of 2-Deoxy-D-glucose over time in laboratory settings have been observed in various studies. For instance, in a study analyzing the transcriptional profiles of nine tissues from mice treated with 2-Deoxy-D-glucose, it was found that 2-Deoxy-D-glucose affects each tissue uniquely .
Dosage Effects in Animal Models
In animal models, the effects of 2-Deoxy-D-glucose vary with different dosages. For example, in a study on dermatitis, it was demonstrated that administration of 2-Deoxy-D-glucose ameliorates animal models of 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone-induced dermatitis .
Metabolic Pathways
2-Deoxy-D-glucose is involved in the glycolysis metabolic pathway . It acts to competitively inhibit the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level .
Transport and Distribution
2-Deoxy-D-glucose is taken up by the glucose transporters of the cell . Therefore, cells with higher glucose uptake, for example, tumor cells, also have a higher uptake of 2-Deoxy-D-glucose .
Subcellular Localization
The subcellular localization of 2-Deoxy-D-glucose is primarily within the cytoplasm due to its uptake by glucose transporters . The exact subcellular localization may vary depending on the cell type and the specific glucose transporters expressed.
類似化合物との比較
2-Desoxy-D-glucose is unique in its ability to inhibit glycolysis. Similar compounds include:
2-Fluoro-2-deoxy-D-glucose: This analog is used in positron emission tomography (PET) imaging due to its ability to mimic glucose uptake in tissues.
2-Chloro-2-deoxy-D-glucose: Another analog with similar properties but different reactivity and applications.
2-Bromo-2-deoxy-D-glucose: This compound has been studied for its potential therapeutic applications, similar to 2-Desoxy-D-glucose.
Each of these analogs has unique properties that make them suitable for specific applications, but 2-Desoxy-D-glucose remains a key compound due to its broad range of effects and potential therapeutic uses.
特性
IUPAC Name |
3,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154-17-6, 1949-89-9 | |
Record name | D-Glucose, 2-deoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-arabino-Hexose, 2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-deoxy-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-deoxy-D-galactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DEOXY-D-GLUCOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2DG, a glucose analog, enters cells via glucose transporters but cannot be fully metabolized. [] It competitively inhibits glucose phosphorylation by hexokinase, the first enzyme in the glycolytic pathway. [, , ] This inhibition disrupts glucose metabolism and downstream energy production, ultimately leading to various cellular responses. [, , , ]
A: Studies on perfused rat hearts indicate that both catecholamines and insulin influence 2DG uptake. [] While catecholamines stimulate 2DG transport through a Ca2+-dependent mechanism involving alpha and beta receptors, insulin utilizes both Ca2+-dependent and -independent pathways. [] Furthermore, Ca2+ appears to play a role in maintaining the activated transport state initiated by both epinephrine and insulin. []
A: 2DG incorporation into glycogen has been observed in rat brains, although it accounts for a small fraction of total brain 14C after a 2-[14C]deoxyglucose pulse. [] In the context of glycoprotein synthesis, both GDP-deoxyglucose and UDP-deoxyglucose have been shown to inhibit the incorporation of glucose from UDP-glucose into essential precursors, dolichyl phosphate glucose and dolichyl pyrophosphate oligosaccharides. [] This inhibition ultimately disrupts the glucosylation of lipid intermediates and consequently affects glycoprotein formation. []
ANone: The molecular formula of 2-deoxy-D-glucose is C6H12O5, and its molecular weight is 164.16 g/mol. For detailed spectroscopic data, refer to specialized chemical databases.
A: The 2-[14C]deoxyglucose autoradiographic method allows for measuring glucose utilization rates in specific brain regions. [] After administering 2-[14C]deoxyglucose, the radioactive product, 2-[14C]deoxyglucose-6-phosphate, accumulates in tissues proportionally to glucose consumption. [] Quantitative autoradiography then measures the concentration of this product, providing a visual representation of relative glucose consumption rates in different brain areas. [, , , ]
A: The “flip-flop” effect refers to the inverse correlation observed between the uptake of FDG and a second radiotracer in certain malignancies like thyroid cancer and neuroendocrine tumors. [] This phenomenon highlights the importance of considering the specific characteristics of each tumor type when interpreting PET/CT results. []
A: While FDG is commonly used, F-18 fluoride ion serves as an alternative skeletal tracer in PET imaging for detecting bone metastases. [] Studies have shown that F-18 fluoride ion effectively detects bone metastases, especially in cases of sclerotic disease, and may provide complementary information to FDG-PET scans. []
A: Research shows that 2DG interacts with facilitative glucose transporters (GLUTs). [, ] GLUTs exhibit different affinities for 2DG, with GLUT3 having the highest and GLUT2 the lowest. [, ] This difference in affinity influences the rate of 2DG uptake and its subsequent effects on glucose metabolism in different cell types.
A: Yes, studies on a monocyte-macrophage cell line (RAW 264.7) show that 2DG uptake and transporter affinity for glucose increase rapidly (within minutes) upon activation of the respiratory burst. [] This acute regulation is mediated by tyrosine kinases and protein kinase C activity. []
A: The conserved QLS motif in the seventh transmembrane helix of high-affinity GLUTs (1, 3, and 4) plays a crucial role in substrate selection and determining the Km for 2DG transport. [] Replacing this motif with HVA in GLUT2 (a low-affinity transporter) alters its substrate specificity and kinetics. [] These findings suggest that the QLS motif interacts with the C-1 position of D-glucose, influencing substrate recognition and transport. []
A: Studies on mouse 3T3-L1 cells expressing the human HepG2 glucose transporter (GLUT1) reveal that while insulin regulates the membrane distribution of both mouse GLUT1, GLUT4, and expressed human GLUT1, the increased basal sugar uptake due to human GLUT1 expression does not affect the insulin-stimulated increase in 2DG uptake. [] This suggests a complex interplay between glucose transporter isoforms and insulin signaling in regulating glucose uptake. []
A: Research using L6 myocytes indicates that exposure to triacylglycerol reduces insulin-stimulated 2DG uptake, suggesting that triacylglycerol accumulation in muscle cells might directly contribute to insulin resistance. [] This effect appears to be independent of the insulin receptor and might involve the diacylglycerol second messenger pathway. []
A: In isolated rat pancreas, 2DG does not stimulate insulin secretion, unlike glucose and mannose. [] Additionally, 2DG does not block glucose-stimulated insulin secretion. [] This suggests that insulin secretion is triggered by a specific metabolite or product of glucose metabolism. []
A: Research suggests that in cancer cells relying heavily on glycolysis, 2DG, by inhibiting glycolysis, can deplete the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), which is crucial for glutathione synthesis. [] This depletion, in turn, hinders the ability of cancer cells to mitigate reactive oxygen species, making them more vulnerable to cell death. []
A: Studies on diet-induced obese rats show that these rats exhibit reduced basal 2DG uptake in the central amygdaloid nucleus, a brain region involved in feeding behavior. [] This finding suggests that alterations in neuronal activity within specific brain areas might contribute to the development of obesity. []
A: Research on rat astrocytes chronically exposed to ethanol shows that LPA can mitigate ethanol-induced disruptions in actin organization and normalize 2DG uptake. [] This protective effect of LPA highlights its potential as a therapeutic agent against ethanol-induced cellular damage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。